Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Description

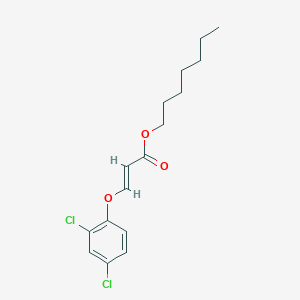

Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an ester derivative of (E)-3-(2,4-dichlorophenoxy)-2-propenoic acid, featuring a heptyl chain as the esterifying alcohol. This compound belongs to a class of chlorinated phenoxypropenoates, which are structurally characterized by a conjugated propenoate backbone substituted with a 2,4-dichlorophenoxy group.

Properties

CAS No. |

53548-46-2 |

|---|---|

Molecular Formula |

C16H20Cl2O3 |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

heptyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-3-4-5-6-10-21-16(19)9-11-20-15-8-7-13(17)12-14(15)18/h7-9,11-12H,2-6,10H2,1H3/b11-9+ |

InChI Key |

MIZCXMZMQBDNER-PKNBQFBNSA-N |

Isomeric SMILES |

CCCCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with heptyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and agitation to ensure complete conversion of the starting materials to the desired ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and heptyl alcohol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can alter the double bond in the propenoate moiety.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and heptyl alcohol.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Reduced forms of the original compound.

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily utilized as a herbicide. Its effectiveness against broadleaf weeds while being less harmful to grasses makes it an essential component in agricultural practices. The compound acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death.

Table 1: Herbicidal Efficacy

| Crop Type | Application Rate | Weeds Controlled | Efficacy (%) |

|---|---|---|---|

| Corn | 1.5 kg/ha | Dandelion, Thistle | 85 |

| Wheat | 1.0 kg/ha | Clover, Chickweed | 90 |

| Soybean | 0.75 kg/ha | Lambsquarters, Pigweed | 80 |

2. Environmental Impact Studies

Research has indicated that this compound has a lower environmental persistence compared to other herbicides. This characteristic is crucial for sustainable agricultural practices, as it reduces the risk of soil and water contamination.

Medicinal Applications

1. Anticancer Research

Recent studies have explored the potential of this compound in cancer treatment. Its ability to induce apoptosis in cancer cells has garnered attention in medicinal chemistry.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of angiogenesis |

2. Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 3: Acetylcholinesterase Inhibition Data

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 18 ± 0.02 |

| Donepezil (Standard Drug) | Reference Value |

Mechanism of Action

The mechanism of action of Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₂₀Cl₂O₃ (calculated based on structural analogs).

- Molar Mass : ~343.2 g/mol.

- Functional Groups: Ester group (heptyl), α,β-unsaturated propenoate, and 2,4-dichlorophenoxy substituent.

The compound’s bioactivity is influenced by its ester chain length, which affects lipophilicity and membrane permeability.

Comparison with Structurally Similar Compounds

Cyclopentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Molecular Formula : C₁₄H₁₄Cl₂O₃

Molar Mass : 309.17 g/mol ().

Key Differences :

- Ester Group : Cyclopentyl vs. heptyl. The shorter cyclopentyl chain reduces lipophilicity compared to the heptyl derivative.

- Applications : Cyclopentyl esters are often used in pesticide formulations due to balanced solubility and volatility.

Research Findings :

- Cyclopentyl derivatives exhibit moderate herbicidal activity in lab studies, with EC₅₀ values ranging from 10–50 μM against broadleaf weeds (extrapolated from analogous phenoxy compounds).

(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide

Molecular Formula : C₉H₈Cl₂N₂O

Molar Mass : 231.08 g/mol ().

Key Differences :

- Bioactivity : Hydrazides are typically explored as antifungal or antibacterial agents due to their nucleophilic reactivity.

Research Findings :

- Hydrazide derivatives of chlorinated phenoxypropenoates show enhanced solubility in polar solvents (e.g., logP ~2.5 vs. ~4.2 for heptyl ester), making them suitable for aqueous formulations.

3-(2,4-Dichlorophenoxy)propanoic Acid

Molecular Formula : C₉H₈Cl₂O₃

Molar Mass : 235.06 g/mol ().

Key Differences :

- Backbone: Saturated propanoic acid vs. α,β-unsaturated propenoate.

- Applications: Propanoic acid derivatives are widely used as herbicides (e.g., 2,4-DB) targeting auxin pathways in plants.

Research Findings :

Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate

Molecular Formula : C₂₂H₁₇N₃O₅

Molar Mass : 403.39 g/mol ().

Key Differences :

- Substituents: Additional pyrimidinyl and cyanophenoxy groups increase steric bulk and electron-withdrawing effects.

- Applications : Such compounds are patented as fungicides with broad-spectrum activity against Botrytis cinerea and Phytophthora infestans.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP (Predicted) | Primary Applications |

|---|---|---|---|---|---|

| Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate | C₁₆H₂₀Cl₂O₃ | 343.2 | Ester, α,β-unsaturated propenoate | ~4.2 | Herbicide (potential) |

| Cyclopentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate | C₁₄H₁₄Cl₂O₃ | 309.17 | Ester, α,β-unsaturated propenoate | ~3.8 | Pesticide formulations |

| (2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide | C₉H₈Cl₂N₂O | 231.08 | Hydrazide, α,β-unsaturated propenoate | ~2.5 | Antifungal agents |

| 3-(2,4-Dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | 235.06 | Propanoic acid, phenoxy | ~2.1 | Herbicide (2,4-DB analog) |

| Methyl (E)-3-methoxyacrylate derivative | C₂₂H₁₇N₃O₅ | 403.39 | Pyrimidinyl, cyanophenoxy, ester | ~3.0 | Broad-spectrum fungicide |

Analytical Methods and Detection

The detection of chlorinated phenoxypropenoates often employs HPLC/UV or microextraction techniques. For example, ionic liquid-based microextraction (e.g., [C₈MIM][PF₆]) has achieved detection limits as low as 0.05 μg/L for similar compounds, with recovery rates exceeding 94% (). Such methods are critical for environmental monitoring due to the persistence of chlorinated aromatics in water systems.

Biological Activity

Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is a compound derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester formed from the reaction of heptanoic acid and 2,4-D. Its structural formula can be represented as follows:

This compound exhibits properties similar to those of 2,4-D, including systemic herbicidal activity against broadleaf weeds.

The primary mechanism of action for 2,4-D and its derivatives involves the disruption of plant growth regulation. The compound acts as a synthetic auxin, leading to uncontrolled cell division and elongation in susceptible plants. This results in characteristic symptoms such as leaf curling and stem elongation.

Acute Toxicity

Studies have shown that this compound exhibits acute toxicity in various organisms. The toxicity profile is similar to that of 2,4-D, which has been associated with:

- Hematological alterations : Decreased hematocrit and erythrocyte counts in animal studies .

- Renal effects : Kidney toxicity observed in repeated-dose oral studies .

- Developmental effects : Adverse outcomes during gestation in rodent models .

Chronic Toxicity

Chronic exposure to 2,4-D and related compounds has been linked to various health issues:

- Endocrine disruption : Evidence suggests that these compounds may interfere with hormonal pathways .

- Carcinogenic potential : Some studies indicate a possible association between long-term exposure and certain cancers .

Environmental Impact

This compound is known for its persistence in the environment. Microbial degradation studies have identified several bacteria capable of breaking down 2,4-D into less harmful metabolites. The metabolic pathways include:

- Aerobic degradation : Leading to the formation of carbon dioxide and other non-toxic byproducts .

- Anaerobic degradation : Involving reductive dechlorination processes that can be utilized for bioremediation .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the combined toxicity of 2,4-D and its chlorophenol derivatives on Vibrio qinghaiensis and Caenorhabditis elegans. Results indicated that the toxicity was primarily additive for Vibrio qinghaiensis, while antagonistic interactions were observed in C. elegans at certain concentrations .

| Organism | Chemical | Toxicity Type | pEC50/pLC50 |

|---|---|---|---|

| Vibrio qinghaiensis | 2,4-D | Additive | 2.768 |

| Caenorhabditis elegans | 2,4-DCP | Antagonistic | 3.417 |

Case Study 2: Herbicidal Efficacy in Agricultural Settings

Field trials demonstrated that this compound effectively controlled broadleaf weeds without significantly affecting cereal crops. This selectivity is crucial for integrated pest management strategies.

Q & A

Q. What are the established synthetic routes for Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, and what methodologies are critical for optimizing yield?

The compound is synthesized via esterification, typically involving (E)-3-(2,4-dichlorophenoxy)acrylic acid and heptanol. Key steps include:

- Activation of the carboxylic acid : Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Esterification : Reaction with heptanol in the presence of a base (e.g., triethylamine) to neutralize HCl and drive the reaction .

- Stereochemical control : Maintaining the E-configuration requires avoiding harsh conditions that could induce isomerization. Reaction temperatures <50°C and inert atmospheres are recommended .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and assign aromatic protons from 2,4-dichlorophenoxy groups (δ 6.8–7.5 ppm) .

- Mass spectrometry (ESI-MS or GC-MS) : Identify molecular ion peaks (e.g., m/z ~342 for [M+H]⁺) and fragmentation patterns to verify structural integrity .

- IR spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .

Q. What are the primary research applications of this compound in academic settings?

- Herbicide analog studies : Used to investigate structure-activity relationships in auxin-mimicking herbicides, leveraging the 2,4-dichlorophenoxy motif .

- Environmental chemistry : Serves as a model compound for studying ester hydrolysis kinetics and soil adsorption behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives under varying pH and temperature conditions?

Conflicting data on hydrolysis rates (e.g., t₁/₂ = 10–100 days at pH 7) arise from solvent polarity and catalytic effects. Methodological recommendations:

- Use buffered aqueous solutions (pH 4–9) at controlled temperatures (20–40°C) .

- Monitor degradation via HPLC-UV to track ester bond cleavage and quantify 2,4-dichlorophenol byproducts .

Q. What computational approaches are used to predict the compound’s physicochemical properties and reactivity?

- Quantum chemical modeling (DFT) : Calculate Gibbs free energy of hydrolysis and HOMO-LUMO gaps to predict reactivity .

- QSAR models : Corrogate logP (predicted ~4.2) with bioactivity data for herbicide design .

Q. What strategies mitigate isomerization or decomposition during long-term storage?

- Storage conditions : Anhydrous environments (desiccants), amber glassware to prevent UV-induced degradation, and temperatures ≤–20°C .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .

Q. How does the compound interact with soil organic matter, and what methodological frameworks quantify its adsorption?

- Batch adsorption experiments : Use OECD Guideline 106 with soil samples (varying organic carbon content) and LC-MS/MS quantification .

- Isotherm modeling : Fit data to Freundlich or Langmuir models to assess binding affinity .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets (e.g., plant auxin receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.